molecular formula C5Cl5F5 B14697956 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane CAS No. 30277-11-3

1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane

Cat. No.: B14697956
CAS No.: 30277-11-3
M. Wt: 332.3 g/mol
InChI Key: CSOVKPPINIFRHE-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane is a highly halogenated cyclopentane derivative This compound is characterized by the presence of five chlorine and five fluorine atoms attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the sequential chlorination and fluorination of cyclopentane. The reaction conditions often include the use of halogenating agents such as chlorine gas and fluorine gas, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the highly reactive nature of the halogenating agents used in the process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce partially dehalogenated cyclopentane compounds.

Scientific Research Applications

1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into target molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentachlorocyclopentane
  • 1,2,3,4,5-Pentafluorocyclopentane
  • 1,2,3,4,5-Pentachlorocyclopenta-1,3-diene

Uniqueness

1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane is unique due to the simultaneous presence of both chlorine and fluorine atoms on the cyclopentane ring. This dual halogenation imparts distinct chemical properties, such as increased stability and reactivity, compared to compounds with only one type of halogen.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-1,2,3,4,5-pentafluorocyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl5F5/c6-1(11)2(7,12)4(9,14)5(10,15)3(1,8)13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVKPPINIFRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl5F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522613
Record name 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30277-11-3
Record name 1,2,3,4,5-Pentachloro-1,2,3,4,5-pentafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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